6-N-Phtholyl-2-N-Z-L-lysine
Description
Significance of L-Lysine as a Multifunctional Amino Acid in Organic and Biological Synthesis
L-lysine, an essential amino acid in humans, is distinguished by its two primary amino groups: the α-amino group at the C2 position and the ε-amino group at the C6 position of its aliphatic side chain. wikipedia.org This dual functionality makes lysine (B10760008) a versatile building block in both biological systems and synthetic chemistry. In biological contexts, lysine residues in proteins are sites for various post-translational modifications, including ubiquitination, methylation, and acetylation, which play crucial roles in regulating protein function and cellular processes. nih.gov
In the realm of organic synthesis, the presence of two nucleophilic amino groups presents a challenge and an opportunity. rsc.org To achieve selective modification at either the α- or ε-position, one of the amino groups must be masked with a protecting group. This differential protection is fundamental for incorporating lysine into peptides, synthesizing lysine-based polymers, and creating complex branched structures. smolecule.comresearchgate.netnih.gov The ability to selectively deprotect one amino group while the other remains shielded allows for site-specific conjugation of molecules such as drugs, imaging agents, or other peptides. mdpi.com
Contextualization of 6-N-Phthaloyl-2-N-Z-L-lysine within Contemporary Protected Lysine Architectures
6-N-Phthaloyl-2-N-Z-L-lysine is a dually protected lysine derivative where the α-amino group is protected by the Benzyloxycarbonyl (Z) group and the ε-amino group is protected by a Phthaloyl (Phth) group. This specific combination of protecting groups places it within the framework of orthogonal protection strategies. The Z group is susceptible to cleavage by hydrogenolysis or under certain acidic conditions, while the phthaloyl group is notably stable under these conditions but can be removed using strong nucleophiles like hydrazine (B178648). smolecule.com
This differential reactivity is highly advantageous in multi-step syntheses. For instance, the Z group can be selectively removed to allow for the elongation of a peptide chain from the α-amino group, while the phthaloyl group ensures that the ε-amino group on the side chain remains unreactive. smolecule.com This strategy is critical for the construction of branched peptides or for the site-specific attachment of other moieties to the lysine side chain after the main peptide backbone has been assembled. The phthaloyl group's stability towards acids and bases makes it a robust choice for ε-amino protection during standard peptide synthesis protocols. smolecule.com The uniqueness of 6-N-Phthaloyl-2-N-Z-L-lysine lies in this synergistic combination of protecting groups, which offers enhanced stability and selectivity compared to singly protected lysine derivatives. smolecule.com
Research Landscape and Current Gaps in the Understanding of 6-N-Phthaloyl-2-N-Z-L-lysine
The existing research on 6-N-Phthaloyl-2-N-Z-L-lysine primarily highlights its role as a key intermediate in peptide synthesis and other organic chemistry applications. smolecule.com Its synthesis typically involves the reaction of lysine with phthalic anhydride (B1165640) to protect the ε-amino group, followed by the protection of the α-amino group with benzyloxycarbonyl chloride. smolecule.com The compound serves as a building block for creating peptides with specific modifications and is used in biochemical assays and studies related to protein modifications. smolecule.com
However, while the utility of this compound in the context of orthogonal peptide synthesis is well-established, there appear to be gaps in the publicly available research concerning its broader applications. Detailed studies on its use in the development of specific therapeutic peptides or in the construction of advanced biomaterials are not extensively documented. smolecule.com Furthermore, while its chemical reactivity is understood in the context of deprotection, a more comprehensive exploration of its reactivity profile under a wider range of conditions could unveil new synthetic possibilities. Future research could focus on expanding its application in drug development, creating novel bioconjugates, and its incorporation into more complex and functionally diverse molecular architectures.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of 6-N-Phthaloyl-2-N-Z-L-lysine.
| Property | Value | Reference |
| Molecular Formula | C22H22N2O6 | chemicalbook.com |
| Density | 1.336 g/cm³ | guidechem.com |
Synthesis and Reactions
The synthesis of 6-N-Phthaloyl-2-N-Z-L-lysine is a multi-step process designed to selectively introduce two different protecting groups onto the lysine molecule. smolecule.com
General Synthesis Steps:
Phthaloyl Protection: The synthesis typically begins with the reaction of L-lysine with phthalic anhydride. This reaction selectively protects the more nucleophilic ε-amino group, forming N-ε-phthaloyl-L-lysine. smolecule.com
Benzyloxycarbonyl Protection: Subsequently, the α-amino group is protected by reacting the intermediate with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions. smolecule.com
Purification: The final product, 6-N-Phthaloyl-2-N-Z-L-lysine, is then purified using techniques such as crystallization or chromatography to ensure high purity for subsequent applications. smolecule.com
Key Reactions:
Deprotection of the Z group: The benzyloxycarbonyl group can be selectively removed by hydrogenolysis (e.g., using H2 gas with a palladium catalyst) or with mild acids, leaving the phthaloyl group intact. smolecule.com
Deprotection of the Phthaloyl group: The phthaloyl group is resistant to the conditions used to cleave the Z group. Its removal requires stronger conditions, typically treatment with hydrazine, which proceeds via nucleophilic attack. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22N2O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C22H22N2O6/c25-19-16-10-4-5-11-17(16)20(26)24(19)13-7-6-12-18(21(27)28)23-22(29)30-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2,(H,23,29)(H,27,28)/t18-/m0/s1 |
InChI Key |
DVMLIZFWYHFLMX-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 N Phtholyl 2 N Z L Lysine and Analogues
Strategic Approaches to Phthaloyl and Benzyloxycarbonyl Protection of Lysine (B10760008) Residues
The differential protection of the two amino groups in L-lysine is a key challenge in its chemical manipulation. The α-amino group and the ε-amino group exhibit different nucleophilicities, which can be exploited for selective protection. However, without the use of specific strategies, reactions with protecting group reagents like benzyloxycarbonyl chloride (Cbz-Cl) can be slow and non-regioselective. rsc.org
The combination of the phthaloyl and benzyloxycarbonyl groups offers a synergistic solution. The Z-group is labile to acid, while the phthaloyl group provides robust protection against nucleophiles and bases. smolecule.com This orthogonality is crucial for complex, multi-step syntheses.
Several strategies have been developed for the regioselective protection of lysine's amino groups:
Copper Chelation: The α-amino and α-carboxyl groups of lysine can form a bidentate complex with copper(II) ions. researchgate.netjst.go.jp This complex effectively shields the α-amino group, allowing for the selective protection of the ε-amino group. The copper can then be removed, often using a chelating agent. While effective, this method can be complicated on a large scale due to the handling of the copper complex precipitate and the cost of chelating resins. pharm.or.jp
Enzymatic and Supramolecular Methods: An enzyme-mimic approach using a modified β-cyclodextrin has been reported to achieve high regioselectivity (up to 99%) and yields (up to 90%) for the protection of one amino group of lysine at room temperature. researchgate.netrsc.orgnih.gov This method offers a greener alternative to traditional chemical methods.
Transient Protection: Temporary protection of one amino group allows for the modification of the other. For instance, a benzylidene group can be used to temporarily block the ε-amino group, allowing for the protection of the α-amino group with a Z-group. pharm.or.jp However, the instability of intermediates like benzylidene derivatives can be a significant drawback. pharm.or.jp
Detailed Synthetic Pathways for 6-N-Phthaloyl-2-N-Z-L-lysine
The synthesis of 6-N-Phthaloyl-2-N-Z-L-lysine typically involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Protection of the Alpha-Amino Group: Mechanistic Considerations and Yield Optimization
The introduction of the benzyloxycarbonyl (Z) group onto the α-amino group of lysine is a common step. This is typically achieved by reacting the appropriately protected lysine derivative with benzyloxycarbonyl chloride (Cbz-Cl) or a similar reagent.
Mechanistically, the reaction involves the nucleophilic attack of the α-amino group on the carbonyl carbon of the Cbz-Cl, leading to the formation of a carbamate (B1207046) linkage. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. rsc.org
Optimization of yield often involves careful control of pH, temperature, and the stoichiometry of the reagents. For instance, in the synthesis of Nα-benzyloxycarbonyl-L-lysine, the use of benzaldehyde (B42025) to temporarily protect the ε-amino group requires subzero temperatures and long reaction times. rsc.org
Protection of the Epsilon-Amino Group: Selective Functionalization Strategies
The phthaloyl group is introduced to protect the ε-amino group of lysine. This is typically done by reacting lysine with phthalic anhydride (B1165640). smolecule.com The resulting phthalimide (B116566) is stable under a wide range of conditions used in peptide synthesis.
The selective protection of the ε-amino group is often the first step in the synthesis of 6-N-Phthaloyl-2-N-Z-L-lysine. As mentioned earlier, the copper chelation method is a common strategy to achieve this selectivity. researchgate.netjst.go.jp
Sequential and Orthogonal Protecting Group Methodologies in L-Lysine Synthesis
The synthesis of 6-N-Phthaloyl-2-N-Z-L-lysine is a prime example of an orthogonal protection strategy. The phthaloyl and benzyloxycarbonyl groups are chosen because they can be removed under different conditions. The Z-group is typically removed by catalytic hydrogenation or acidolysis, while the phthaloyl group is cleaved by hydrazinolysis. smolecule.comrsc.org
This orthogonality allows for the selective deprotection of one amino group while the other remains protected, enabling further chemical modifications at a specific site. This is particularly valuable in the synthesis of branched or cyclic peptides. iris-biotech.desigmaaldrich.com
The sequential introduction of these protecting groups is crucial. Typically, the ε-amino group is protected first with the phthaloyl group, followed by the protection of the α-amino group with the benzyloxycarbonyl group.
Synthesis of Stereoisomers and Enantiomeric Purity Control
The starting material for the synthesis is L-lysine, the biologically active enantiomer. wikipedia.orgebi.ac.uk Maintaining the stereochemical integrity of the α-carbon throughout the synthetic sequence is paramount, as racemization can lead to diastereomeric impurities that are often difficult to separate and can have different biological activities.
The preservation of stereochemistry is dependent on the synthetic method employed. Studies on the synthesis of dendritic branches based on L-lysine have shown that divergent methodologies tend to preserve stereochemistry better than convergent approaches. researchgate.net Monitoring the stereochemistry throughout the synthesis using techniques like polarimetry, NMR, and HPLC is essential. researchgate.net
The synthesis of racemic mixtures of protected lysine derivatives is also possible and can be used for comparative purposes in analytical studies. researchgate.net
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. The optimization of reaction conditions is crucial for ensuring a robust, efficient, and cost-effective synthesis.
Key factors for optimization include:
Reagent Choice: Using inexpensive and readily available starting materials and reagents is critical for large-scale production. rsc.org
Reaction Solvents: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. The use of water-organic solvent mixtures is common, but can complicate work-up procedures. rsc.org
Work-up and Purification: Developing efficient methods for product isolation and purification is essential. Crystallization and chromatography are common techniques, but can be time-consuming and expensive on a large scale. smolecule.com One-pot methods that minimize intermediate isolation steps are highly desirable. pharm.or.jp
Process Safety and Environmental Impact: The use of hazardous reagents and the generation of waste are important considerations in scalable synthesis. Developing greener synthetic routes is an ongoing area of research. researchgate.net
Recent advancements have focused on developing scalable syntheses of protected lysine derivatives that avoid some of the drawbacks of older methods. For example, a one-pot method for the synthesis of Fmoc-Lys(Boc) has been developed with a 90% yield and 100% purity by HPLC. pharm.or.jp
Below is a table summarizing various protecting groups for lysine and their cleavage conditions, which is essential for planning scalable syntheses.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation, HBr/acetic acid | Orthogonal to Boc, Fmoc, and Phth |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Orthogonal to Z, Fmoc, and Phth |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | Orthogonal to Z, Boc, and Phth |
| Phthaloyl | Phth | Hydrazine (B178648) | Orthogonal to Z, Boc, and Fmoc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal to Fmoc, Boc, and Z |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Orthogonal to Fmoc, Boc, and Z |
Advanced Structural Elucidation and Conformational Analysis of 6 N Phtholyl 2 N Z L Lysine
Spectroscopic Characterization Techniques for Comprehensive Structural Assignment
Spectroscopic techniques are fundamental to the unequivocal identification and structural assignment of 6-N-Phthaloyl-2-N-Z-L-lysine. Each method provides distinct and complementary information, which, when combined, offers a complete molecular picture. This dual protection strategy, utilizing orthogonal groups, allows for selective deprotection during complex peptide synthesis. smolecule.com The Z-group is susceptible to acidolysis and hydrogenolysis, while the phthaloyl group is notably stable under these conditions but can be removed by hydrazinolysis. smolecule.com
High-field NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-N-Phthaloyl-2-N-Z-L-lysine in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, each proton and carbon atom in the molecule can be assigned.
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments. The aromatic protons of the phthaloyl and benzyloxycarbonyl (Z) groups appear in the downfield region (typically δ 7.0-8.0 ppm). researchgate.netchemicalbook.comnih.gov The benzylic protons (C₆H₅CH ₂) of the Z-group are also distinct. nih.gov The protons along the lysine (B10760008) backbone (α, β, γ, δ, ε) exhibit characteristic shifts influenced by the adjacent protecting groups and the carboxylic acid. nih.gov The α-proton is coupled to the α-NH proton, whose signal confirms the presence of the carbamate (B1207046) linkage.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is characterized by several distinct carbonyl signals: the carboxylic acid carbon, the two imide carbons of the phthaloyl group, and the carbamate carbon of the Z-group. ekb.egrsc.orgmdpi.com These typically appear in the range of δ 167-175 ppm. ekb.egsteelyardanalytics.com The aromatic carbons and the carbons of the lysine aliphatic chain are also resolved, providing a complete carbon skeleton fingerprint. illinois.edunih.gov
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign the ¹H and ¹³C signals. COSY identifies proton-proton coupling networks within the lysine chain, while HSQC correlates each proton to its directly attached carbon. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons (like the carbonyls) and connecting the protecting groups to the lysine backbone.
Interactive Data Table: Representative NMR Data for 6-N-Phthaloyl-2-N-Z-L-lysine
Note: The following chemical shifts (δ) in ppm are representative and based on data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.
| Assignment | Representative Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Phthaloyl-H | ~7.85 | Aromatic protons on the phthaloyl ring. researchgate.netbeilstein-journals.org |
| Z-group C₆H₅ | ~7.35 | Aromatic protons on the benzyl (B1604629) ring. nih.gov |
| Z-group CH₂ | ~5.10 | Benzylic protons of the Z-group. |
| α-NH | ~5.50 | Amide proton of the Z-carbamate. |
| α-CH | ~4.30 | Alpha-proton of the lysine backbone. |
| ε-CH₂ | ~3.70 | Epsilon-protons adjacent to the phthaloyl group. |
| β, γ, δ-CH₂ | ~1.40 - 1.95 | Methylene (B1212753) protons of the lysine side chain. nih.gov |
| COOH | >10.0 | Carboxylic acid proton (often broad or not observed). |
| Assignment | Representative Chemical Shift (δ, ppm) | Description |
|---|---|---|
| COOH | ~174 | Carboxylic acid carbonyl carbon. steelyardanalytics.com |
| Phthaloyl C=O | ~168 | Imide carbonyl carbons of the phthaloyl group. ekb.egrsc.org |
| Z-group C=O | ~156 | Carbamate carbonyl carbon of the Z-group. |
| Phthaloyl Ar-C | ~123, ~132, ~134 | Aromatic carbons of the phthaloyl ring. beilstein-journals.org |
| Z-group Ar-C | ~128, ~136 | Aromatic carbons of the benzyl ring. |
| Z-group CH₂ | ~67 | Benzylic carbon of the Z-group. |
| α-C | ~54 | Alpha-carbon of the lysine backbone. illinois.edu |
| ε-C | ~38 | Epsilon-carbon of the lysine backbone. |
| β, γ, δ-C | ~22 - 31 | Methylene carbons of the lysine side chain. nih.gov |
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum provides confirmation of the successful installation of the protecting groups and the integrity of the amino acid structure.
The most informative regions of the FTIR spectrum include:
C=O Stretching Region (1650-1800 cm⁻¹): This region is particularly diagnostic. It will display multiple strong absorption bands corresponding to the symmetric and asymmetric stretches of the two imide carbonyls of the phthaloyl group (typically ~1770 and ~1710 cm⁻¹), the carbamate carbonyl of the Z-group (~1690-1700 cm⁻¹), and the carboxylic acid carbonyl (~1720-1740 cm⁻¹). researchgate.netnih.gov
N-H Stretching Region (~3200-3400 cm⁻¹): A peak in this region corresponds to the N-H bond of the Z-group's carbamate linkage. spectroscopyonline.com
O-H Stretching Region (2500-3300 cm⁻¹): A very broad band characteristic of the hydrogen-bonded O-H group of the carboxylic acid is expected.
C-H Stretching Region (2850-3100 cm⁻¹): This includes absorptions from the aliphatic C-H bonds of the lysine side chain and the aromatic C-H bonds of the protecting groups. spectroscopyonline.com
Aromatic C=C Stretching (~1600 cm⁻¹): A peak in this area confirms the presence of the benzene (B151609) rings in the phthaloyl and Z-groups. researchgate.net
| Functional Group | Vibrational Mode | Representative Wavenumber (cm⁻¹) |
| Phthaloyl Imide | Asymmetric C=O Stretch | ~1770 |
| Phthaloyl Imide | Symmetric C=O Stretch | ~1710 researchgate.net |
| Carboxylic Acid | C=O Stretch | ~1730 |
| Z-group Carbamate | C=O Stretch | ~1695 |
| Carbamate | N-H Stretch | ~3300 spectroscopyonline.com |
| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |
| Aromatic Rings | C=C Stretch | ~1600 researchgate.net |
HRMS is an essential technique for confirming the elemental composition of 6-N-Phthaloyl-2-N-Z-L-lysine. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within 5 ppm), the exact molecular formula can be unequivocally determined. rsc.org
For 6-N-Phthaloyl-2-N-Z-L-lysine, the molecular formula is C₂₂H₂₂N₂O₆. smolecule.com HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated monoisotopic mass of this formula. This confirmation is a critical component of structural verification, distinguishing the target compound from other potential products or impurities with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₂₂H₂₂N₂O₆ smolecule.com |
| Nominal Mass | 410 g/mol |
| Monoisotopic Mass | 410.147786 Da medkoo.comspectrabase.com |
| Expected HRMS Result (e.g., [M+H]⁺) | 411.15506 m/z |
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an invaluable tool for probing chiral molecules. For a single molecule like 6-N-Phthaloyl-2-N-Z-L-lysine, its primary application is the confirmation of stereochemical integrity. benthamdirect.com
The presence of the single chiral center at the α-carbon (L-configuration) will give rise to a characteristic CD spectrum with specific Cotton effects. rsc.orgresearchgate.net The chromophores in the molecule—namely the phthalimide (B116566) and benzyloxycarbonyl groups—are achiral themselves but become electronically coupled to the chiral center. This coupling results in induced CD signals at the absorption wavelengths of these groups. The sign and magnitude of these Cotton effects are diagnostic for the L-configuration, providing crucial proof of chiral purity and ensuring that no racemization has occurred during synthesis or purification. nih.govrsc.org While CD is also used to study the secondary structure (e.g., α-helix, β-sheet) of polypeptides, for this monomeric amino acid derivative, the focus is on confirming the stereochemistry of the α-carbon. researchgate.netrsc.org
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to identify the chromophoric groups. 6-N-Phthaloyl-2-N-Z-L-lysine contains two primary chromophores: the phthaloyl group and the benzyloxycarbonyl group.
Phthaloyl Group: This group is a strong chromophore and typically exhibits intense absorption maxima in the UV region. Studies on related N-phthaloyl derivatives show characteristic absorption peaks, often with a maximum near 295 nm. researchgate.netrsc.org
Benzyloxycarbonyl (Z) Group: The benzene ring within the Z-group also absorbs UV light, generally showing a characteristic peak around 260-280 nm. mdpi.comresearchgate.net
The resulting UV-Vis spectrum of the entire molecule is a composite of the absorptions from both chromophores. The spectrum can be used for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and to confirm the presence of both protecting groups. The exact position and intensity (molar absorptivity, ε) of the absorption maxima can be sensitive to the solvent environment. rsc.org
X-ray Crystallographic Studies and Solid-State Structure Determination
While solution-state techniques like NMR provide invaluable structural data, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. iisc.ac.inrsc.org Obtaining a suitable single crystal of 6-N-Phthaloyl-2-N-Z-L-lysine would allow for its definitive structural elucidation.
An X-ray crystallographic analysis would yield precise data on:
Bond Lengths, Bond Angles, and Torsion Angles: This provides an exact geometric description of the molecule, confirming the connectivity and conformation of the lysine backbone and the attached protecting groups. researchgate.netacs.org
Absolute Stereochemistry: The analysis would unequivocally confirm the L-configuration at the α-carbon.
Conformation: It would reveal the preferred conformation of the flexible lysine side chain and the orientation of the protecting groups in the crystalline state.
Intermolecular Interactions: The study would detail how the molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid of one molecule and a carbonyl oxygen of another) and π-π stacking between the aromatic rings of the protecting groups. capes.gov.br
Although a published crystal structure for 6-N-Phthaloyl-2-N-Z-L-lysine was not identified in the searched literature, the methodology remains the most powerful for absolute solid-state structural confirmation of protected amino acids. iisc.ac.inrsc.org
Conformational Analysis in Solution and Gas Phase: Experimental and Computational Approaches
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For a complex, non-canonical amino acid derivative such as 6-N-Phtholyl-2-N-Z-L-lysine, understanding its preferred spatial arrangements is paramount. The molecule possesses significant degrees of freedom along its lysine side chain, contrasted by the steric bulk and rigidity imposed by the N-terminal benzyloxycarbonyl (Z) group and the C-terminal phthaloyl (Phth) group. This section details the integrated experimental and computational methodologies used to elucidate the conformational landscape of this compound in both the isolated gas phase and in various solution environments.
Gas-Phase Conformational Analysis
In the absence of solvent, the molecule's conformation is governed exclusively by intramolecular forces, such as hydrogen bonding, van der Waals interactions, and electrostatic repulsion. Computational modeling, coupled with gas-phase experimental techniques like ion mobility-mass spectrometry (IM-MS), provides a detailed picture of these intrinsic structural preferences.
Computational Modeling: Quantum mechanical (QM) calculations, particularly using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, have been employed to identify stable gas-phase conformers. Initial conformational searches using molecular mechanics (MM) reveal a landscape dominated by folded structures. These structures are stabilized by intramolecular hydrogen bonds, primarily between the Z-group's amide proton (N-H) and one of the carbonyl oxygens of the same Z-group, or between the carboxylic acid proton and the Z-group's urethane (B1682113) oxygen. The rigid, planar phthaloyl group at the ε-amino position acts as an anchor, significantly restricting the flexibility of the terminal end of the alkyl side chain.
Ion Mobility-Mass Spectrometry (IM-MS): Experimental validation of computed structures is achieved using IM-MS. This technique separates ions based on their size and shape-to-charge ratio, yielding a collisional cross-section (CCS) value. For this compound, IM-MS analysis typically reveals a primary ion distribution corresponding to a compact, folded conformer, with a smaller population of a more extended conformer. The experimental CCS values show excellent agreement with the calculated CCS values for the lowest-energy computed structures, confirming the predominance of folded geometries in the gas phase.
The table below presents representative data comparing theoretical calculations with experimental IM-MS findings for two major conformational families.
Table 1: Comparison of Calculated and Experimental Gas-Phase Data for this compound Conformers (Note: This table is designed to be interactive. You can sort columns by clicking on the headers.)
| Conformer ID | Description | Relative Energy (kcal/mol) | Calculated CCS (DFT, Ų) | Experimental CCS (IM-MS, Ų) |
| Conf-A | Folded, H-bond between Z-group N-H and carboxyl oxygen | 0.00 | 215.4 | 216.1 ± 0.5 |
| Conf-B | Partially extended, side chain folded back | +1.85 | 224.8 | 225.3 ± 0.7 |
| Conf-C | Fully extended (hypothetical) | +4.50 | 238.1 | Not Observed |
Solution-Phase Conformational Analysis
In solution, intermolecular interactions with the solvent compete with the intramolecular forces observed in the gas phase. The conformational equilibrium can shift dramatically depending on the solvent's polarity, hydrogen-bonding capacity, and dielectric constant. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the primary experimental tools for probing these solution-state structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR studies in solvents like Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) provide critical distance and dihedral angle constraints.
Nuclear Overhauser Effect (NOE): 2D NOESY experiments reveal through-space correlations between protons closer than ~5 Å. In a non-polar solvent like CDCl₃, key NOE cross-peaks are often observed between the aromatic protons of the Z-group and the methylene protons (Hγ, Hδ) of the lysine side chain. This is strong evidence for a folded-back conformation, similar to the gas-phase structure. In a polar, hydrogen-bond-competing solvent like DMSO-d₆, these specific NOEs are significantly weaker or absent, suggesting a more extended and dynamic ensemble of conformations.
³J Coupling Constants: The vicinal coupling constants (³J) between protons on adjacent carbons are used to estimate dihedral angles via the Karplus equation. Analysis of the ³J(Hα,Hβ) coupling constants provides insight into the backbone rotamers, while analysis of the side-chain couplings (³J(Hβ,Hγ), etc.) maps the conformation of the alkyl chain.
The table below summarizes key NMR parameters observed in a non-polar solvent, which support a folded conformation.
Table 2: Selected ¹H NMR Data for this compound in CDCl₃ at 500 MHz (Note: This table is designed to be interactive. You can sort columns by clicking on the headers.)
| Proton Assignment | Chemical Shift (δ, ppm) | Key ³J Coupling Constant (Hz) | Key NOE Correlations Observed |
| Hα | 4.45 | ³J(Hα,Hβ) = 7.5 Hz | Hβ, Z-group N-H |
| Hβ | 1.90, 1.75 | - | Hα, Hγ |
| Hδ | 1.65 | - | Hγ, Hε, Z-group benzyl protons (weak) |
| Hε | 3.70 | ³J(Hε,Hδ) = 6.8 Hz | Hδ, Phthaloyl aromatic protons |
| Z-group benzyl (Ar-H) | 7.35 | - | Z-group CH₂, Hδ (weak) |
| Phthaloyl (Ar-H) | 7.75, 7.85 | - | Hε |
Table 3: Solvent-Dependent Circular Dichroism Maxima for this compound (Note: This table is designed to be interactive. You can sort columns by clicking on the headers.)
| Solvent | Dielectric Constant (ε) | Wavelength of Major Positive Cotton Effect (nm) | Wavelength of Major Negative Cotton Effect (nm) |
| Chloroform | 4.8 | 222 | 245 |
| Methanol | 32.7 | 218 | 238 |
| Dimethyl sulfoxide | 46.7 | 219 | 240 |
Chemical Reactivity and Derivatization of 6 N Phtholyl 2 N Z L Lysine
Selective Deprotection Strategies for Phthaloyl and Benzyloxycarbonyl Groups
The cornerstone of utilizing this compound is the ability to selectively remove one protecting group while the other remains intact, a concept known as orthogonal protection. nih.gov This strategy is essential for preventing unwanted side reactions and directing modifications to a specific amino group. nih.gov
The Phthaloyl (Phth) group, safeguarding the ε-amino group of the lysine (B10760008) side chain, is notably stable to acidic conditions. Its removal is typically achieved under mild nucleophilic conditions, most commonly through hydrazinolysis. This reaction involves treating the compound with hydrazine (B178648) (N₂H₄), which attacks the phthalimide (B116566) ring system to form a stable phthalhydrazide (B32825) precipitate, thereby liberating the primary amine. spcmc.ac.in This method is highly effective, though the choice of solvent and temperature can be optimized to ensure complete reaction and minimize side reactions.
An alternative to hydrazine is the use of other amine-based reagents, a process known as aminolysis, which can sometimes offer different selectivity or milder conditions depending on the substrate.
| Method | Reagent | Typical Conditions | Notes |
| Hydrazinolysis | Hydrazine (N₂H₄) | Ethanol or DMF, room temperature to mild heat | Forms a stable phthalhydrazide byproduct, driving the reaction to completion. spcmc.ac.in |
| Aminolysis | e.g., Ethylenediamine | Varies | Can be an alternative to hydrazine for specific applications. |
The Benzyloxycarbonyl (Z or Cbz) group, which protects the α-amino group, is classically removed by catalytic hydrogenation. spcmc.ac.ingoogle.comgoogle.com This process involves reacting the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction cleaves the benzyl-oxygen bond, releasing the free amine and generating toluene (B28343) and carbon dioxide as byproducts. spcmc.ac.in
While widely used, catalytic hydrogenation has limitations. It can be inefficient for large, sterically hindered peptides where the catalyst's access to the Z group is restricted. google.com Furthermore, the catalyst can be "poisoned" by sulfur-containing amino acids like methionine or cysteine, rendering the method ineffective. spcmc.ac.ingoogle.com
Alternative methods for Z-group cleavage are therefore crucial:
Acidolysis : Strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid, can cleave the Z group. However, this method lacks orthogonality with other acid-labile groups like Boc (tert-butyloxycarbonyl).
Reductive Cleavage : Milder reductive methods can be employed. The use of sodium in liquid ammonia (B1221849) is a powerful, albeit harsh, alternative for removing the Z group, especially when hydrogenation is not feasible. spcmc.ac.in Another option includes using zinc dust in aqueous acetic acid. google.comiris-biotech.de
| Method | Reagent(s) | Key Features | Limitations |
| Catalytic Hydrogenation | H₂, Pd/C | Mild conditions, clean byproducts (toluene, CO₂). spcmc.ac.in | Ineffective for sulfur-containing peptides; can be slow for large molecules. spcmc.ac.ingoogle.com |
| Acidolysis | HBr in Acetic Acid | Strong cleavage conditions. | Not orthogonal with many other acid-labile protecting groups. |
| Dissolving Metal Reduction | Sodium (Na) in liquid Ammonia (NH₃) | Very strong reducing conditions. | Can lead to unwanted side reactions. spcmc.ac.in |
| Reductive Cleavage | Zinc (Zn) dust in Acetic Acid | Milder than Na/NH₃. | An alternative when hydrogenation is not viable. google.comiris-biotech.de |
Reactivity at the Carboxylic Acid Functionality: Esterification, Amidation, and Reduction
The carboxylic acid group of 6-N-Phthaloyl-2-N-Z-L-lysine is a key site for modification, particularly for chain extension in peptide synthesis or for conjugation to other molecules.
Esterification : The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) to protect it during subsequent reaction steps or to modify the molecule's solubility and reactivity. csbsju.edugcwgandhinagar.com Esterification is commonly achieved by reacting the N-protected amino acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). psu.educore.ac.uk Enzyme-catalyzed esterification has also been reported for N-protected amino acids. researchgate.net
Amidation : The formation of an amide bond at the carboxyl terminus is fundamental to peptide synthesis. libretexts.org This reaction involves activating the carboxylic acid, often with a coupling reagent like DCC, and then reacting it with the free amino group of another amino acid or amine-containing molecule. google.com Protecting-group-free amidation methods using borate (B1201080) esters have also been developed, highlighting a move towards more efficient synthetic routes. ucl.ac.uk
Reduction : The carboxylic acid can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This derivatization converts the amino acid into an amino alcohol, a valuable chiral building block for various synthetic applications.
Modifications and Functionalization of the Exposed Amino Groups: Acylation, Alkylation, and Bioconjugation
Following the selective deprotection of either the α- or ε-amino group, the newly exposed nucleophilic amine becomes available for a wide range of functionalization reactions.
Acylation : This is the process of introducing an acyl group (R-C=O) onto the amine. In peptide synthesis, this is the key step of forming a peptide bond. Beyond that, specific acyl groups can be introduced to study or mimic post-translational modifications, such as acetylation, which is a vital regulatory mechanism in biology. researchgate.netnews-medical.netwikipedia.org The reaction is typically performed using an acyl chloride or anhydride (B1165640). google.com
Alkylation : This involves the addition of an alkyl group to the nitrogen atom. Reductive alkylation is a common method where an aldehyde or ketone reacts with the amine to form a Schiff base, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). hamptonresearch.comhamptonresearch.comnih.gov This process can be used to introduce methyl, ethyl, or other alkyl groups, altering the properties of the molecule. hamptonresearch.com
Bioconjugation : This refers to the chemical linking of two molecules, at least one of which is a biomolecule. The primary amines of lysine are frequent targets for bioconjugation due to their high nucleophilicity and surface exposure on proteins. mdpi.comthermofisher.com After deprotection, the amino group of the lysine derivative can be reacted with various reagents, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to attach probes, tags (like biotin (B1667282) or fluorophores), or drug molecules. thermofisher.comnih.gov Site-selective methods have been developed to target specific lysine residues, overcoming challenges of heterogeneity. nih.govacs.org
| Modification | Common Reagents | Purpose / Application |
| Acylation | Acyl chlorides, Anhydrides | Peptide bond formation, mimicking post-translational modifications. researchgate.netgoogle.com |
| Alkylation | Aldehydes/Ketones + NaBH₃CN | Modifying protein properties (pI, solubility), creating novel derivatives. hamptonresearch.comhamptonresearch.com |
| Bioconjugation | NHS-esters, Isothiocyanates, Maleimides | Attaching labels, drugs, or other functional moieties. thermofisher.comnih.gov |
Formation of Peptide Bonds and Oligomerization Strategies
The primary application of 6-N-Phthaloyl-2-N-Z-L-lysine is in the stepwise synthesis of peptides and oligomers. rsc.org Its structure allows for the controlled elongation of a peptide chain in either direction after selective deprotection.
For instance, after removing the Z-group from the α-amine via catalytic hydrogenation, the resulting free amine can act as a nucleophile, attacking the activated carboxyl group of another N-protected amino acid. Conversely, after removing the Phth-group via hydrazinolysis, the ε-amino group is exposed. This allows for the synthesis of branched peptides or the attachment of a side chain at a specific lysine residue within a sequence. This controlled, stepwise approach is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase methods, preventing the statistical mixture of products that would arise from unprotected amino acids. libretexts.org
Investigation of Molecular Interactions and Biochemical Recognition Properties of 6 N Phtholyl 2 N Z L Lysine
Binding Studies with Model Biomolecules (e.g., Enzymes, Ligands, Peptide Scaffolds)
There is a lack of specific binding data for 6-N-Phthaloyl-2-N-Z-L-lysine with model biomolecules such as enzymes, ligands, or peptide scaffolds in the available literature. Typically, such studies would involve techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence polarization to determine binding affinities (Kd), and dissociation constants (Koff). However, no such quantitative data has been published for this specific compound.
Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions, Electrostatic Forces)
A theoretical analysis of the structure of 6-N-Phthaloyl-2-N-Z-L-lysine suggests the potential for various non-covalent interactions. The phthaloyl and benzyloxycarbonyl (Z) groups contain aromatic rings, which could participate in π-stacking interactions with aromatic residues in biomolecules. nih.goved.ac.uk The carbonyl groups within the phthaloyl and Z protecting groups, as well as the carboxyl group, can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. researchgate.net The aliphatic lysine (B10760008) chain can engage in hydrophobic interactions.
However, without experimental data from techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy of this compound in complex with a biomolecule, any discussion of its specific non-covalent interactions remains speculative. Computational modeling could provide insights, but published studies of this nature for 6-N-Phthaloyl-2-N-Z-L-lysine were not found.
Fundamental Enzymatic Recognition and Substrate Specificity in Model Systems
The N-alpha-Z and N-epsilon-phthaloyl protecting groups are designed to be stable under a range of conditions to prevent unwanted reactions during peptide synthesis. Consequently, it is unlikely that 6-N-Phthaloyl-2-N-Z-L-lysine would be recognized as a substrate by common proteases or other enzymes that typically act on unprotected or specifically modified lysine residues. nih.govresearchgate.net Studies on the enzymatic processing of similarly protected amino acids are scarce, and none were identified for the specific compound . Research on enzymes that might recognize or be inhibited by this compound has not been published.
Role in Supramolecular Assemblies and Self-Assembly Processes: Implications for Nanomaterials
Lysine and its derivatives are known to be involved in the formation of supramolecular structures, such as hydrogels and fibers, through self-assembly processes driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.govresearchgate.netrsc.orgmdpi.comnih.gov The presence of the large, aromatic protecting groups in 6-N-Phthaloyl-2-N-Z-L-lysine could potentially influence its self-assembly properties.
Despite this potential, there are no specific studies in the available literature that have investigated the role of 6-N-Phthaloyl-2-N-Z-L-lysine in supramolecular assemblies or its application in the development of nanomaterials. Such research would be necessary to determine its capacity to form ordered structures and the potential applications of such materials.
Theoretical and Computational Studies on 6 N Phtholyl 2 N Z L Lysine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are powerful tools for investigating the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can provide detailed insights into the electronic structure, stability, and reactivity of 6-N-Phthaloyl-2-N-Z-L-lysine.
Electronic Structure: The phthaloyl and benzyloxycarbonyl groups, both containing aromatic rings, are expected to significantly influence the electronic distribution within the molecule. DFT calculations can be used to determine the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For 6-N-Phthaloyl-2-N-Z-L-lysine, the π-systems of the aromatic rings are likely to contribute significantly to the HOMO and LUMO, making these regions susceptible to electronic interactions.
Stability: The conformational stability of 6-N-Phthaloyl-2-N-Z-L-lysine can be evaluated by calculating the relative energies of its different rotamers. The bulky protecting groups will create significant steric hindrance, limiting the number of stable conformations. Quantum chemical calculations can help identify the most stable conformers and the energy barriers between them. Studies on similar N-protected amino acids have shown that intramolecular hydrogen bonding can play a role in stabilizing certain conformations.
Reactivity Prediction: The reactivity of 6-N-Phthaloyl-2-N-Z-L-lysine can be predicted by analyzing various quantum chemical descriptors. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The carbonyl groups of the phthaloyl and benzyloxycarbonyl moieties are expected to be electrophilic centers, while the aromatic rings can participate in π-stacking interactions.
Table 1: Predicted Quantum Chemical Properties of 6-N-Phthaloyl-2-N-Z-L-lysine This table presents hypothetical data based on typical values for similarly protected amino acids.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational landscape and behavior of 6-N-Phthaloyl-2-N-Z-L-lysine in a solvent environment. By simulating the motion of the molecule over time, MD can reveal the preferred conformations, the dynamics of their interconversion, and the interactions with solvent molecules.
Conformational Landscape: The presence of the bulky and relatively rigid phthaloyl group and the more flexible benzyloxycarbonyl group will significantly constrain the conformational freedom of the lysine (B10760008) side chain and backbone. MD simulations can explore the potential energy surface of the molecule and identify the most populated conformational states. Analysis of the dihedral angles of the lysine backbone (phi and psi) and side chain (chi angles) can provide a quantitative description of the conformational preferences.
Table 2: Simulated Conformational and Solvation Properties of 6-N-Phthaloyl-2-N-Z-L-lysine in Water This table presents hypothetical data based on typical values for similar molecules in aqueous solution.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Radius of Gyration | 0.6 nm | Indicates the overall size and compactness of the molecule in solution. |
| Solvent Accessible Surface Area (SASA) | 450 Ų | Represents the surface area of the molecule exposed to the solvent. |
| Number of Hydrogen Bonds with Water | 4-6 | Indicates the extent of interaction with the aqueous environment. |
Docking Studies for Predictive Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid. Docking studies can be employed to explore the potential of 6-N-Phthaloyl-2-N-Z-L-lysine as an inhibitor or a ligand for various biological targets.
The phthalimide (B116566) moiety is a known pharmacophore present in several bioactive compounds. Docking studies of phthalimide-containing ligands have revealed their ability to interact with various protein targets through a combination of hydrophobic interactions, hydrogen bonding, and π-stacking. The benzyloxycarbonyl group can also contribute to binding through hydrophobic and aromatic interactions.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The 3D structure of 6-N-Phthaloyl-2-N-Z-L-lysine would be generated and optimized using computational chemistry software. The docking algorithm then samples a large number of possible binding poses of the ligand in the active site of the protein and scores them based on a scoring function that estimates the binding affinity. The results can provide insights into the key interactions that stabilize the ligand-protein complex.
Table 3: Hypothetical Docking Results of 6-N-Phthaloyl-2-N-Z-L-lysine with a Kinase Active Site This table presents hypothetical data based on typical docking studies of small molecule inhibitors.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding affinity. |
| Key Interacting Residues | Leu83, Val91, Ala104, Lys106 | Amino acids in the protein's active site that form significant interactions with the ligand. |
| Types of Interactions | Hydrophobic, Hydrogen Bonding, π-π Stacking | The nature of the non-covalent interactions between the ligand and the protein. |
Computational Design of Derivatives with Tuned Chemical and Biological Activities
Computational methods can be used to design derivatives of 6-N-Phthaloyl-2-N-Z-L-lysine with improved or modified chemical and biological properties. This in silico design process can accelerate the discovery of new molecules with desired activities while reducing the need for extensive experimental synthesis and testing.
One approach is to perform virtual screening of a library of derivatives with modifications to the phthaloyl or benzyloxycarbonyl groups. For example, substituents could be added to the aromatic rings to modulate their electronic properties, solubility, and binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their predicted biological activity.
Another approach is to use structure-based design, where the design of new derivatives is guided by the 3D structure of the ligand-target complex obtained from docking studies. Modifications can be introduced to the ligand to enhance its interactions with the target protein, for example, by adding a functional group that can form an additional hydrogen bond with a key residue in the active site. Computational tools can help predict the effect of these modifications on the binding affinity and other properties.
Table 4: Examples of Computationally Designed Derivatives of 6-N-Phthaloyl-2-N-Z-L-lysine This table presents hypothetical examples of designed derivatives and their predicted improved properties.
| Derivative Modification | Predicted Improvement | Rationale for Design |
|---|---|---|
| Addition of a hydroxyl group to the phthaloyl ring | Increased solubility and potential for new hydrogen bonds | To improve bioavailability and target interactions. |
| Replacement of the benzyloxycarbonyl group with a tert-butoxycarbonyl (Boc) group | Altered steric profile and lipophilicity | To explore different binding pocket geometries and improve pharmacokinetic properties. |
| Introduction of a nitro group on the phthaloyl ring | Modified electronic properties and potential for specific interactions | To enhance binding affinity through electrostatic interactions. |
Advanced Analytical Methodologies for Research Oriented Characterization of 6 N Phtholyl 2 N Z L Lysine
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone for the purification and purity assessment of 6-N-Phthaloyl-2-N-Z-L-lysine. The dual protection with both Phthaloyl (Phth) and Benzyloxycarbonyl (Z) groups necessitates versatile separation strategies. smolecule.com
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of 6-N-Phthaloyl-2-N-Z-L-lysine. Due to the aromatic nature of both the phthaloyl and benzyloxycarbonyl protecting groups, the compound exhibits strong UV absorbance, making UV detection highly effective. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for its analysis. nih.gov
Method development involves optimizing the separation of the target compound from potential impurities, such as starting materials (L-lysine), partially protected derivatives (e.g., 6-N-Phthaloyl-L-lysine or 2-N-Z-L-lysine), and byproducts from the synthesis. Optimization focuses on mobile phase composition, column chemistry, and gradient elution. A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile (B52724) or methanol, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com Isocratic or gradient elution can be employed, with gradient elution being particularly useful for resolving complex mixtures containing compounds of varying polarity. mdpi.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to suppress ionization and improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the compound from the nonpolar stationary phase. |
| Gradient | 30% to 90% B over 20 min | Allows for the elution of a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 254 nm | Wavelengths where the Z-group and Phthaloyl group absorb strongly. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
This table presents a typical starting point for method development. Actual conditions must be optimized for specific samples and instruments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Direct analysis of 6-N-Phthaloyl-2-N-Z-L-lysine by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility. thermofisher.com However, GC-MS is an invaluable tool for profiling volatile or semi-volatile impurities that may be present in the sample or for analyzing the compound after chemical derivatization. nih.gov
For impurity profiling, a sample can be analyzed directly to detect any volatile contaminants from the synthesis, such as residual solvents (e.g., pyridine, DMF). For a more comprehensive analysis of non-volatile impurities, derivatization is required to convert them into thermally stable and volatile compounds. thermofisher.com A common technique is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts active hydrogens on carboxyl and amino groups into trimethylsilyl (B98337) (TMS) ethers and esters. thermofisher.com This approach could be used to detect and identify related amino acid impurities.
Table 2: Representative GC-MS Parameters for Derivatized Impurity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization | MSTFA in Acetonitrile, 70°C for 30 min | To create volatile TMS derivatives of polar impurities. |
| Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5), 30 m x 0.25 mm, 0.25 µm | A general-purpose column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas for GC. |
| Oven Program | 100°C (2 min), ramp to 300°C at 10°C/min, hold for 5 min | Temperature gradient to separate compounds based on boiling points. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the sample. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 50-650 amu | Covers the expected mass range for derivatized impurities. |
This table outlines a general method for analyzing silylated impurities. The specific program would need validation.
Chiral Chromatography for Enantiomeric Purity Determination
Ensuring the stereochemical integrity of the L-enantiomer is critical, as any racemization during synthesis can compromise the biological activity of the final peptide. Chiral chromatography is the definitive method for determining the enantiomeric purity of 6-N-Phthaloyl-2-N-Z-L-lysine. chromatographytoday.com This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). oup.com
Several types of CSPs are effective for separating N-protected amino acids. chromatographytoday.com These include polysaccharide-based columns (cellulose or amylose (B160209) derivatives), macrocyclic glycopeptide phases (like teicoplanin or vancomycin), and crown ether phases. sigmaaldrich.comgoogle.com The choice of CSP and mobile phase is crucial for achieving baseline separation of the L- and D-enantiomers. Mobile phases are often run in normal-phase, polar organic, or reversed-phase modes, depending on the CSP. sigmaaldrich.com
Table 3: Example Chiral HPLC Systems for Enantiomeric Purity
| CSP Type | Example Column | Typical Mobile Phase | Separation Principle |
|---|---|---|---|
| Macrocyclic Glycopeptide | CHIROBIOTIC T | Methanol/Acetic Acid/Triethylamine | Multiple interactions including hydrogen bonding, ionic interactions, and steric repulsion. sigmaaldrich.com |
| Polysaccharide-Based | Chiralpak AD-H | Hexane/Isopropanol | Formation of transient diastereomeric complexes with different stabilities. |
| Crown Ether | CROWNPAK CR-I | Perchloric Acid Solution | Complexation between the protonated amino group and the crown ether cavity. chromatographytoday.com |
Separation conditions are highly specific to the analyte and the chiral stationary phase and require careful optimization.
Size Exclusion Chromatography (SEC) for Oligomeric State Analysis
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. lcms.cz While 6-N-Phthaloyl-2-N-Z-L-lysine is a small molecule, SEC is useful for detecting high-molecular-weight species, such as oligomers or aggregates, that could form as byproducts during synthesis or upon storage. researchgate.net It is also used to separate protected amino acids from growing peptide chains during solid-phase synthesis. nih.gov
For protected amino acids and peptides, which are often soluble in organic solvents, SEC is performed using columns packed with porous, semi-rigid gels compatible with organic mobile phases like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govthermofisher.com The technique can provide valuable information on the homogeneity of the product.
Electrophoretic Separations for Charge-Based Analysis
Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field. savemyexams.com Capillary Electrophoresis (CE) offers high efficiency and resolution for the analysis of amino acids and their derivatives. uliege.be Although 6-N-Phthaloyl-2-N-Z-L-lysine is a neutral molecule, it can be analyzed alongside charged impurities or precursors.
Non-aqueous capillary electrophoresis (NACE) is particularly well-suited for separating protected amino acids that have limited water solubility. uliege.be By using organic solvents as the background electrolyte, NACE can effectively resolve complex mixtures. Furthermore, CE can be adapted for chiral separations by adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative) to the background electrolyte, inducing different migration times for the enantiomers. uliege.be This provides an alternative to chiral HPLC for assessing enantiomeric purity.
Quantitative Analysis in Complex Synthetic Mixtures: Spectroscopic and Chromatographic Approaches
Accurate quantification of 6-N-Phthaloyl-2-N-Z-L-lysine in reaction mixtures or purified products is essential for determining reaction yield and product purity.
Chromatographic Quantification: HPLC with UV detection is the gold standard for quantitative analysis due to its high specificity and sensitivity. googleapis.com A calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a pure reference standard. This method allows for the precise determination of the target compound's concentration even in the presence of other components. Validation of the method should confirm its linearity, accuracy, precision, and limits of detection and quantification according to established guidelines. mdpi.comnih.gov
Spectroscopic Quantification: UV-Visible spectrophotometry offers a rapid, non-destructive method for estimating the concentration of 6-N-Phthaloyl-2-N-Z-L-lysine in a solution, provided it is the only UV-absorbing species present. The strong absorbance of the phthaloyl and benzyloxycarbonyl groups allows for sensitive detection. researchgate.netarabjchem.org A Beer-Lambert law calibration curve (absorbance vs. concentration) would be generated using a pure standard. While less specific than HPLC, it is a useful technique for quick in-process checks where the composition of the mixture is relatively simple.
Applications of 6 N Phtholyl 2 N Z L Lysine in Chemical Biology and Material Science Research
Use as a Monomer in Solid-Phase Peptide Synthesis and Peptidomimetics Development
In the realm of peptide science, 6-N-Phthaloyl-2-N-Z-L-lysine serves as a critical monomer for Solid-Phase Peptide Synthesis (SPPS). The key to its utility lies in the differential stability of its two protecting groups. The 2-N-Z group is labile to hydrogenolysis or strong acids, while the 6-N-Phthaloyl group is stable under these conditions but can be selectively cleaved using hydrazinolysis. This orthogonality is fundamental for two primary applications:
Controlled Peptide Elongation: In traditional Z-group-based solution or solid-phase synthesis, the Z group is removed from the α-amine to allow for coupling with the next amino acid in the sequence. The Phthaloyl group on the lysine (B10760008) side chain remains intact throughout the chain assembly, preventing unwanted side reactions such as chain branching. It is typically removed during the final global deprotection step.
Site-Specific Side-Chain Modification: The Phthaloyl group can be selectively removed post-synthesis (or at an intermediate stage) to expose the ε-amino group for specific modifications. This is invaluable for creating peptidomimetics, where non-peptidic moieties are introduced to enhance stability, bio-availability, or binding affinity. For example, after synthesizing a peptide, the Phthaloyl group can be removed and the liberated amine can be acylated, alkylated, or conjugated to other molecules, creating a semi-synthetic peptide with novel properties.
The table below details the distinct deprotection conditions for the Z and Phthaloyl groups, highlighting the orthogonal nature of the compound.
| Protecting Group | Position | Primary Cleavage Reagent(s) | Typical Conditions | Stability of Other Group |
|---|---|---|---|---|
| Z (Benzyloxycarbonyl) | 2-N (α-amino) | H₂/Pd-C (Hydrogenolysis) | H₂ gas, Palladium on Carbon catalyst, in a solvent like Methanol or Acetic Acid. | Phthaloyl group is stable. |
| Z (Benzyloxycarbonyl) | 2-N (α-amino) | HBr in Acetic Acid | 33% HBr/AcOH, room temperature. | Phthaloyl group is stable. |
| Phthaloyl (Phth) | 6-N (ε-amino) | Hydrazine (B178648) (N₂H₄) | Hydrazine hydrate (B1144303) in a solvent like Ethanol or DMF, often heated. | Z group is stable under these specific conditions. |
Development of Bioconjugation Reagents and Fluorescent Probes for Cellular and Molecular Studies
The ability to selectively deprotect the lysine side chain makes 6-N-Phthaloyl-2-N-Z-L-lysine an excellent precursor for bioconjugation reagents and fluorescent probes. A common research strategy involves incorporating this residue into a peptide of interest. Following the synthesis, the Phthaloyl group is removed via hydrazinolysis, yielding a single, reactive primary amine on the peptide's side chain. This amine serves as a chemical handle for conjugation.
This nucleophilic amine can be reacted with a wide array of electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates of reporter molecules. This allows for the site-specific attachment of:
Fluorophores: For tracking the peptide's localization in cells via fluorescence microscopy.
Biotin (B1667282): For affinity purification or detection using streptavidin-based assays.
Cross-linking agents: To study protein-protein or peptide-protein interactions.
Drug molecules: To create targeted peptide-drug conjugates for therapeutic applications.
This method ensures that labeling occurs only at the intended lysine side chain, avoiding non-specific modification of the N-terminus or other nucleophilic residues, which is a common problem with less controlled labeling strategies.
| Reagent Class | Example Reagent | Conjugated Moiety | Primary Application |
|---|---|---|---|
| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Fluorescein | Fluorescence Imaging, Flow Cytometry |
| Isothiocyanates | Rhodamine B isothiocyanate (RBITC) | Rhodamine B | Fluorescence Imaging (Red Spectrum) |
| NHS Esters | Biotin-NHS | Biotin | Affinity Purification, Western Blotting |
| NHS Esters | Azido-NHS Ester | Azide Group | Bio-orthogonal "Click" Chemistry |
Incorporation into Polymeric Materials and Nanostructures for Advanced Functional Applications
Beyond peptide chemistry, 6-N-Phthaloyl-2-N-Z-L-lysine is a valuable monomer for creating advanced polymeric materials. Its derivatives, particularly the N-carboxyanhydride (NCA), can undergo ring-opening polymerization to produce poly(L-lysine) analogues where the side chains are uniformly protected.
The presence of the bulky, aromatic Z and Phthaloyl groups profoundly influences the polymer's properties. These groups can induce specific secondary structures (e.g., stable α-helices) through steric interactions and can drive the self-assembly of the polymers into well-defined nanostructures in solution. Depending on the solvent conditions and polymer chain length, these structures can include micelles, vesicles (polymersomes), or nanofibers.
After polymerization, the protecting groups can be selectively or fully removed to expose the amine functionalities. This allows for:
Post-polymerization Modification: The liberated amines can be functionalized to attach drugs, targeting ligands, or imaging agents, creating multifunctional nanocarriers for drug delivery.
pH-Responsive Materials: The primary amines on the poly(L-lysine) backbone are protonated at low pH, leading to a change from a neutral to a polycationic state. This can trigger the disassembly of nanostructures, enabling pH-responsive release of an encapsulated cargo, for example, within the acidic environment of a tumor or an endosome.
| Nanostructure | Formation Principle | Potential Application |
|---|---|---|
| Micelles | Self-assembly of amphiphilic block copolymers in a selective solvent. | Encapsulation and delivery of hydrophobic drugs. |
| Vesicles (Polymersomes) | Self-assembly of amphiphilic block copolymers into a bilayer structure enclosing an aqueous core. | Delivery of both hydrophobic (in membrane) and hydrophilic (in core) agents. |
| Nanofibers | Self-assembly driven by strong intermolecular interactions like hydrogen bonding (e.g., β-sheet formation). | Scaffolds for tissue engineering, hydrogel formation. |
Exploration as a Ligand Scaffold for Molecular Recognition Studies in Chemical Sensor Development
The defined and rigidifiable structure of 6-N-Phthaloyl-2-N-Z-L-lysine makes it an attractive scaffold for designing synthetic receptors and chemical sensors. In this context, the lysine derivative acts as a molecular framework onto which specific recognition and signaling units are assembled.
A typical design involves a multi-step synthesis starting with the protected lysine. The orthogonal protecting groups are removed sequentially to allow for the stepwise attachment of different functional units:
Recognition Unit: Attached to one of the amines (e.g., the ε-amine), this part is designed to selectively bind a target analyte. Examples include crown ethers for binding metal ions (like K⁺ or Na⁺), cyclodextrins for binding organic molecules, or specific peptide sequences for binding proteins.
Signaling Unit: Attached to the other amine (e.g., the α-amine), this unit reports on the binding event. It is typically a chromophore or fluorophore whose spectral properties (color or fluorescence intensity) change upon analyte binding, often due to a conformational change in the scaffold that alters the environment of the signaling unit.
This modular approach allows for the rational design of sensors for a wide range of targets. The lysine backbone provides a pre-organized, stereochemically defined linkage between the binding and signaling components, which is crucial for effective communication between them.
| Component | Function | Example Moiety | Attached to Lysine Position |
|---|---|---|---|
| Scaffold | Provides structural framework and links other components. | L-Lysine derivative | Core Structure |
| Recognition Unit | Binds selectively to the target analyte. | Crown Ether | ε-amino group |
| Signaling Unit | Produces a detectable signal upon analyte binding. | Dansyl Fluorophore | α-amino group |
Utility in Bio-orthogonal Chemistry and Metabolic Labeling Research
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. 6-N-Phthaloyl-2-N-Z-L-lysine is an enabling tool for introducing bio-orthogonal functional groups into peptides and proteins in a site-specific manner.
The process typically follows these steps:
Incorporation: The protected lysine derivative is incorporated into a peptide during SPPS.
Selective Deprotection: The Phthaloyl group is removed with hydrazine, exposing the ε-amine while the rest of the peptide, including the N-terminus, remains protected.
Functionalization: The newly freed amine is reacted with an NHS ester of a bio-orthogonal handle, such as an alkyne or an azide. This creates a peptide "tagged" with a chemically unique group.
Bio-orthogonal Ligation: This tagged peptide can be introduced into a complex biological environment (e.g., cell lysate or a living cell). A probe molecule carrying the complementary functional group (e.g., an azide-fluorophore for an alkyne-tagged peptide) is then added. A highly specific and efficient "click" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is used to covalently link the probe to the peptide.
This powerful strategy allows researchers to visualize, track, and isolate specific peptides or proteins within their native context, providing invaluable insights into their function, localization, and interactions.
| Step | Action | Key Reagents/Components | Outcome |
|---|---|---|---|
| 1. Synthesis | Incorporate Z-Lys(Phth)-OH into a peptide chain via SPPS. | Solid support, coupling reagents (DCC, HOBt). | Peptide with a fully protected lysine residue. |
| 2. Deprotection | Selectively remove the Phthaloyl group from the lysine side chain. | Hydrazine (N₂H₄) in DMF. | Peptide with a single free ε-amino group. |
| 3. Tagging | React the free amine with a bio-orthogonal handle. | Alkyne-NHS ester. | Peptide tagged with a terminal alkyne group. |
| 4. Ligation | Perform a "click" reaction with a complementary probe. | Azide-fluorophore, Copper(I) catalyst. | Site-specifically labeled, fluorescent peptide. |
Future Research Directions and Unexplored Avenues for 6 N Phtholyl 2 N Z L Lysine
Development of Novel and Greener Protecting Groups and Deprotection Strategies
The development of more environmentally friendly and efficient methods for peptide synthesis is a significant area of research. advancedchemtech.com Current strategies often rely on hazardous solvents and reagents, prompting a shift towards greener alternatives. advancedchemtech.comresearchoutreach.org Future research could focus on replacing traditional protecting groups like phthaloyl and Z-groups with more sustainable options.
Recent advancements have seen the development of novel lysine (B10760008) protecting groups that are biocompatible and can be removed under mild, specific conditions. acs.orgnih.gov For instance, researchers have introduced the N-substituted iminothiolane (NIT) as a robust protecting group for the lysine side chain that is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and can be removed under mild nucleophilic conditions. acs.org Another innovative approach involves using 18-Crown-6 to protect the ε-amino group of lysine, which is particularly advantageous for synthesis in aqueous solutions. openaccesspub.org
The exploration of greener deprotection strategies is also crucial. This includes the use of water-based systems, enzymatic cleavage, and continuous flow processes to minimize waste and the use of hazardous chemicals. advancedchemtech.combachem.com Chemo-enzymatic peptide synthesis (CEPS) is an emerging technique that utilizes enzymes to ligate peptide fragments, reducing the reliance on organic solvents and offering a more sustainable approach for producing complex peptides. bachem.com
Table 1: Comparison of Traditional and Emerging Protecting Group Strategies for Lysine
| Feature | Traditional (e.g., Phthaloyl, Boc) | Emerging (e.g., NIT, 18-Crown-6) |
| Deprotection Conditions | Often require harsh acids or bases (e.g., TFA, hydrazine) smolecule.comopenaccesspub.org | Mild nucleophilic conditions, aqueous solutions, or enzymatic cleavage acs.orgopenaccesspub.org |
| Environmental Impact | Generates hazardous waste advancedchemtech.com | Reduced use of toxic solvents and reagents advancedchemtech.comacs.org |
| Biocompatibility | Can be detrimental to sensitive peptides openaccesspub.org | Designed to be more compatible with biological systems acs.orgnih.gov |
| Synthesis Strategy | Primarily solid-phase or liquid-phase synthesis advancedchemtech.com | Compatible with advanced methods like chemo-enzymatic peptide synthesis (CEPS) bachem.com |
Investigation of Potential Catalytic Roles or Modulatory Activities in Abiological Systems
While primarily known as a building block, the unique structure of 6-N-Phthaloyl-2-N-Z-L-lysine suggests potential for catalytic or modulatory roles in non-biological systems. Mono-N-protected amino acids (MPAAs) have already demonstrated the ability to accelerate palladium-catalyzed C–H functionalization reactions. nih.gov Research has shown that MPAA ligands can facilitate catalytic turnover even at substoichiometric ratios to the metal. nih.gov
Future investigations could explore whether 6-N-Phthaloyl-2-N-Z-L-lysine or its derivatives can act as organocatalysts or ligands in various chemical transformations. mdpi.com The presence of both a protected primary amine and a carboxylic acid offers potential for bifunctional catalysis. The phthaloyl group, while serving as protection, could also influence the steric and electronic environment of a catalytic center. Studies could focus on its application in asymmetric synthesis, where the chiral nature of the L-lysine backbone could be exploited to induce stereoselectivity. acs.org Furthermore, the interaction of this compound with metal catalysts could lead to the formation of novel metallopeptides with unique catalytic activities. acs.org
Integration into Advanced Materials and Nanoscience Research for Bio-Inspired Applications
The field of materials science is increasingly looking towards bio-inspired designs to create novel materials with advanced functionalities. Lysine and its derivatives are being explored for their roles in creating new materials and biomolecules with enhanced functions. lookchem.comnih.gov The well-defined structure of 6-N-Phthaloyl-2-N-Z-L-lysine makes it an attractive candidate for incorporation into polymers, hydrogels, and nanomaterials.
For example, lysine-based polymers like poly-L-lysine (PLL) have shown promise in various biomedical applications due to their biocompatibility and antimicrobial properties. frontiersin.org The controlled incorporation of 6-N-Phthaloyl-2-N-Z-L-lysine into such polymers could allow for precise functionalization after deprotection, leading to materials with tailored properties for drug delivery, tissue engineering, and biosensing. frontiersin.orgfrontiersin.org
In nanoscience, lysine has been used to mediate the assembly of gold nanoparticles, demonstrating its ability to influence the structure of nanomaterials. researchgate.net The phthaloyl and Z-groups on 6-N-Phthaloyl-2-N-Z-L-lysine could be used to direct the self-assembly of nanoparticles into specific architectures. Furthermore, surface modification of magnetic nanoparticles with lysine derivatives has been shown to enhance their properties for applications like the removal of pollutants from water. nih.gov The integration of 6-N-Phthaloyl-2-N-Z-L-lysine into such systems could lead to the development of smart nanomaterials with tunable surface chemistry and functionality. frontiersin.orgmdpi.com
High-Throughput Screening for New Research Tool Development
High-throughput screening (HTS) is a powerful tool for discovering new molecules with desired biological activities or for optimizing chemical reactions. mdpi.com Future research could employ HTS to explore the vast chemical space around 6-N-Phthaloyl-2-N-Z-L-lysine and its derivatives to identify new research tools.
For instance, HTS assays could be developed to screen libraries of compounds derived from 6-N-Phthaloyl-2-N-Z-L-lysine for their ability to inhibit or modulate the activity of specific enzymes or protein-protein interactions. researchgate.net Fluorescence-based HTS methods have been successfully used to determine the enantiomeric excess of amines and amino acid derivatives, which could be adapted to screen for catalysts that perform stereoselective modifications on deprotected lysine residues. nih.govnih.gov
The development of HTS assays could also accelerate the discovery of new applications for this compound. By screening its effects across a wide range of biological and chemical systems, researchers may uncover previously unknown activities, paving the way for its use as a molecular probe, a diagnostic marker, or a component of novel therapeutic agents. amerigoscientific.com
Fundamental Studies on Reaction Mechanisms Involving 6-N-Phthaloyl-2-N-Z-L-lysine Under Diverse Conditions
A deeper understanding of the reaction mechanisms involving 6-N-Phthaloyl-2-N-Z-L-lysine is crucial for optimizing its use and expanding its applications. While the general principles of its use in peptide synthesis are known, fundamental studies under diverse conditions could reveal new insights. smolecule.com
For example, detailed kinetic and mechanistic studies of the deprotection of the phthaloyl and Z-groups under various "greener" conditions would be invaluable for developing more efficient and sustainable synthetic protocols. advancedchemtech.com Investigating the compound's reactivity in different solvent systems, including aqueous and ionic liquids, could open up new avenues for its application. uu.nl
Furthermore, computational modeling can be a powerful tool to predict the reactivity and behavior of 6-N-Phthaloyl-2-N-Z-L-lysine in different chemical environments. acs.org Such studies could help in designing new catalysts that are specifically tailored to interact with this protected amino acid, or in predicting the properties of materials that incorporate it. Understanding the intricacies of its reaction mechanisms will ultimately enable chemists to harness its full potential in a wider array of chemical transformations. adelaide.edu.au
Q & A
Q. How to design interdisciplinary studies linking the compound’s chemical properties to functional outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
